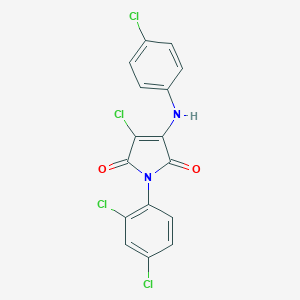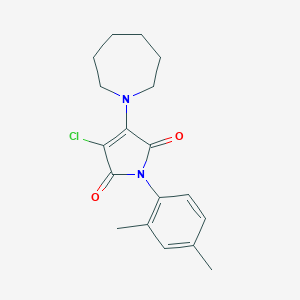
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a chloro-substituted pyrrole ring, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the chlorinated pyrrole reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Azepane Ring: The final step involves the formation of the azepane ring through a cyclization reaction, which can be achieved using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the pyrrole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dechlorinated or reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
科学研究应用
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-azepan-1-yl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-azepan-1-yl-4-bromo-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
3-piperidin-1-yl-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring, chloro group, and dimethylphenyl group in 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
307528-21-8 |
|---|---|
分子式 |
C18H21ClN2O2 |
分子量 |
332.8g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-7-8-14(13(2)11-12)21-17(22)15(19)16(18(21)23)20-9-5-3-4-6-10-20/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
XYNIMWLQKBQXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
溶解度 |
4.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


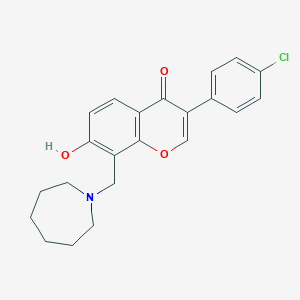
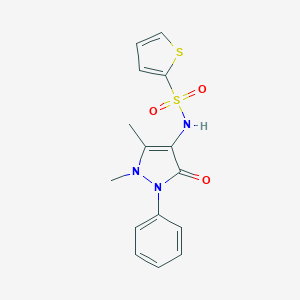
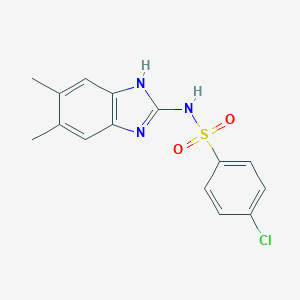
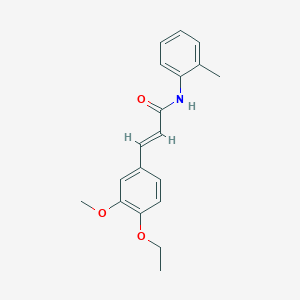
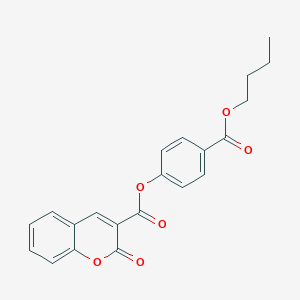
![4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-ol](/img/structure/B374371.png)
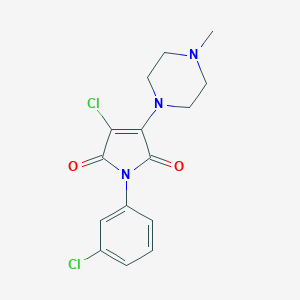
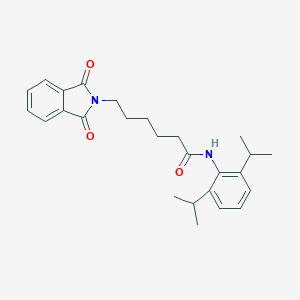
![4-Benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B374378.png)
![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B374379.png)
![5-methyl-2-phenyl-4-[4-(3-thietanyloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B374380.png)
![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B374382.png)
![2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B374384.png)
